molecular formula C22H29ClN2O3 B1209586 endo-(8-Methyl-8-aza-bicyclo(3.2.1)oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride CAS No. 139094-48-7

endo-(8-Methyl-8-aza-bicyclo(3.2.1)oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride

Cat. No.: B1209586
CAS No.: 139094-48-7
M. Wt: 404.9 g/mol
InChI Key: KXESITMAGBVRTM-UHFFFAOYSA-N
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Description

KF 18259, also known as endo-(8-methyl-8-aza-bicyclo [3.2.1]oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride, is a potent and selective serotonin3 receptor antagonist. It has shown similar activity to ondansetron and granisetron in animal models . This compound is primarily used for research purposes and has been investigated for its potential therapeutic applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

KF 18259 is synthesized through a series of chemical reactions involving the formation of the bicyclic structure and subsequent functionalization. The synthetic route typically involves the following steps:

  • Formation of the bicyclic core structure.
  • Introduction of the isobutyl group.
  • Functionalization of the quinolinecarboxylate moiety.
  • Final purification and isolation of the hydrochloride salt.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of KF 18259 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

KF 18259 undergoes various chemical reactions, including:

    Oxidation: KF 18259 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in KF 18259.

    Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

KF 18259 exerts its effects by selectively antagonizing serotonin3 receptors. These receptors are involved in various physiological processes, including gastrointestinal motility and neurotransmission. By blocking these receptors, KF 18259 inhibits the binding of serotonin, thereby modulating the associated pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Ondansetron: A well-known serotonin3 receptor antagonist used to prevent nausea and vomiting.

    Granisetron: Another serotonin3 receptor antagonist with similar applications to ondansetron.

Uniqueness of KF 18259

KF 18259 is unique due to its potent and selective antagonistic activity on serotonin3 receptors. It has shown comparable activity to ondansetron and granisetron in animal models but with potentially different pharmacokinetic and pharmacodynamic profiles .

Conclusion

KF 18259 is a valuable compound in scientific research, particularly for studying serotonin3 receptor interactions and developing new therapeutic agents. Its unique properties and selective activity make it a promising candidate for further investigation in various fields.

Properties

139094-48-7

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C22H28N2O3.ClH/c1-14(2)13-24-20-7-5-4-6-18(20)19(12-21(24)25)22(26)27-17-10-15-8-9-16(11-17)23(15)3;/h4-7,12,14-17H,8-11,13H2,1-3H3;1H

InChI Key

KXESITMAGBVRTM-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3CC4CCC(C3)N4C.Cl

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3CC4CCC(C3)N4C.Cl

synonyms

endo-(8-methyl-8-aza-bicyclo(3.2.1)oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride
KF 18259
KF-18259
KF18259

Origin of Product

United States

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